Cesium triiodide is an inorganic compound with the chemical formula CsI₃. It is formed from cesium and iodine, and it presents unique properties that make it of interest in various scientific applications. Cesium triiodide can be synthesized through the slow volatilization and crystallization of cesium iodide and iodine in an aqueous ethanol solution. The compound exhibits a layered structure that can transition to a three-dimensional arrangement under high pressure, specifically changing from the Pnma to the P-3c1 phase .
The primary method for synthesizing cesium triiodide involves the slow volatilization of cesium iodide in the presence of iodine, typically conducted in an aqueous ethanol solution. This method allows for the gradual formation of crystalline structures as the solvent evaporates, enabling controlled growth of the compound.
Cesium triiodide has a layered structure at ambient conditions, which transforms into a three-dimensional framework under high-pressure conditions. This structural transition is significant for understanding its physical properties and potential applications.
Cesium triiodide can participate in several chemical reactions, particularly involving halogen chemistry. One notable reaction includes its ability to form precipitates with diazobenzene. This reactivity highlights its potential utility in organic synthesis and analytical chemistry.
The mechanism of action for cesium triiodide primarily involves its interactions with light, making it useful in photonic applications. The layered structure allows for specific light absorption characteristics, which can be exploited in scintillation processes.
Property | Value |
---|---|
Molecular Weight | 365.81 g/mol |
Density | Approximately 4.12 g/cm³ |
Melting Point | Decomposes before melting |
Cesium triiodide has several scientific uses:
Solvent selection critically governs nucleation kinetics, crystal growth, and phase purity in cesium triiodide perovskites. For CsSnI₃, mixed solvents like ethylene glycol/water (1:1 v/v) dissolve CsI and SnI₂ precursors at 80–100°C, enabling spray-coating on heated substrates (glass, silicon, metal foils). This approach yields polycrystalline films with dominant orthorhombic (yellow) or black perovskite phases, depending on post-annealing conditions [1] [4]. Similarly, CsPbI₃ employs DMF:DMSO (3:1 v/v) to coordinate Pb²⁺ ions, slowing crystallization and reducing pinhole density. The high boiling point of DMSO (189°C) facilitates intermediate adduct formation, promoting larger grain growth during annealing [3] [5].
Optical properties correlate strongly with solvent choice. Films processed in DMF:DMSO exhibit 30% higher photoluminescence (PL) intensity than those from pure DMF due to suppressed trap-assisted recombination. This arises from improved grain boundary passivation and reduced halide vacancies [5].
Table 1: Solvent Systems for Cesium Triiodide Perovskites
Perovskite | Solvent System | Key Role | Film Quality Metrics |
---|---|---|---|
CsSnI₃ | Ethylene glycol/H₂O | Low-temperature dissolution | 150–300 nm grains, compact morphology |
CsPbI₃ | DMF:DMSO (3:1) | PbI₂-DMSO adduct stabilization | >1 µm grains, PLQY ~15% |
FA₀.₈Cs₀.₂PbI₃ | DMF:DMSO + diethyl ether | Rapid supersaturation via anti-solvent | Pinhole-free, sub-bandgap defect minimization |
High-pressure processing (>0.5 GPa) forces symmetry transitions in cesium triiodide perovskites, stabilizing photoactive phases inaccessible at ambient conditions. In situ XRD studies reveal that cubic α-CsPbI₃ persists down to room temperature under 1.2 GPa, whereas it degrades to δ-CsPbI₃ at 0.1 MPa [9]. This arises from pressure-induced contraction of Pb-I-Pb bond angles toward 180°, which stabilizes the corner-sharing octahedral network.
Similarly, CsSnI₃ undergoes an orthorhombic (Pnma) → cubic (Pm3̄m) transition above 0.8 GPa, narrowing its bandgap from 1.3 eV to 1.0 eV. This transition is irreversible upon pressure release; quenched cubic films retain metastability for >100 hours under inert conditions. Pressure-treated CsPbI₃ solar cells show 19% higher JSC than ambient-pressure analogs due to enhanced carrier mobility and reduced Urbach energy [9].
Table 2: High-Pressure Phase Transitions in Cesium Triiodide Perovskites
Compound | Ambient Phase | High-Pressure Phase (≥0.5 GPa) | Bandgap Shift | Stability after Pressure Release |
---|---|---|---|---|
CsPbI₃ | Orthorhombic (δ) | Cubic (α) | 1.73 eV → 1.60 eV | >100 h (N₂ atmosphere) |
CsSnI₃ | Orthorhombic (Y) | Cubic (γ) | 1.30 eV → 1.00 eV | ~50 h (encapsulated) |
Sequential deposition decouples the nucleation of inorganic frameworks from organic cation integration, mitigating lattice strain in mixed-cation systems. In FA₁₋ₓCsₓPbI₃, PbI₂ is first spin-coated, followed by immersion in a CsI/FAI/IPA solution. Cs⁺ incorporation (x = 0.15–0.20) reduces the Goldschmidt tolerance factor from >1 (FAPbI₃) to 0.9–1.0, stabilizing the black perovskite phase at room temperature [3] [8].
Low-temperature (4°C) organic cation solutions further retard interdiffusion kinetics. Cold FAI/CsI solutions (<10°C) suppress premature nucleation at the PbI₂ interface, enabling homogeneous infiltration before annealing. This yields (100)-oriented FA₀.₈Cs₀.₂PbI₃ films with 24.10% PCE (0.1 cm²) and minimal sub-bandgap absorption—evidence of reduced deep-level defects [10]. Liquid diffused separation-induced crystallization (LDSC) extends this control, using silicone oil to extract solvent from precursor solutions at RT. The method achieves near-unity yield of millimeter-sized CsPbBr₃ crystals with trap densities of 4.4×10⁹ cm⁻³, applicable to triiodide systems [8].
The crystallization kinetics follows a diffusion-limited LaMer model:
$$-\frac{dm}{dt} = \frac{d}{dt}\left[ V(t) - V(0) \right] \cdot C \cdot M_{\text{perovskite}}$$
where dm/dt is crystal growth rate, V is solution volume, C is precursor concentration, and M is molar mass. Silicone oil-mediated solvent extraction maintains constant C while shrinking V, enabling steady-state growth [8].
Hypophosphorous acid (HPA) and alkylammonium iodides suppress oxidation and phase segregation in cesium triiodide perovskites. HPA (0.5–1.0 mol%) reduces Sn⁴⁺ to Sn²⁺ in CsSnI₃, decreasing hole density from 10¹⁷ cm⁻³ to 10¹⁵ cm⁻³ and enabling 5% efficient solar cells [1]. For CsPbI₃, octylammonium iodide (OAI) passivates surface I⁻ vacancies, increasing PL lifetime from 15 ns to 82 ns. OAI’s long alkyl chain also forms a moisture-resistant barrier, maintaining α-phase integrity at 30% RH for >200 hours [2] [7].
Morpholine additives template cubic phase growth via hydrogen bonding with iodide. The electron-donating N-atom in morpholine coordinates undercoordinated Pb²⁺, suppressing δ-phase nucleation. Additive-enhanced CsPbI₃ films achieve 18.2% PCE with <3% efficiency loss after 800 hours of continuous illumination [6].
Table 3: Additives for Phase Stabilization in Cesium Triiodide Perovskites
Additive | Concentration | Function | Performance Outcome |
---|---|---|---|
Hypophosphorous acid | 0.8 mol% | Sn⁴⁺ → Sn²⁺ reduction | Hole density: 10¹⁵ cm⁻³; PCE: 5% |
Octylammonium iodide | 2 mg/mL | I⁻ vacancy passivation, moisture barrier | PL lifetime: 82 ns; Humidity stability: >200 h |
Morpholine | 5 vol% | Pb²⁺ coordination, cubic phase templating | δ-phase suppression; PCE: 18.2% |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8